molecular formula C14H9ClN2O4 B080819 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- CAS No. 12217-79-7

9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-

Cat. No.: B080819
CAS No.: 12217-79-7
M. Wt: 304.68 g/mol
InChI Key: SIRMWLMEYFPGAD-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- is an organic compound belonging to the class of anthraquinones. These compounds are characterized by their anthracene-9,10-quinone structure.

Scientific Research Applications

9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of polymers and other industrial materials .

Safety and Hazards

While specific safety and hazard information for “9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Preparation Methods

The synthesis of 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- involves several steps. One common method includes the chlorination of 1,5-diamino-4,8-dihydroxyanthraquinone. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- include:

Properties

IUPAC Name

1,5-diamino-2-chloro-4,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c15-4-3-7(19)10-11(12(4)17)14(21)9-6(18)2-1-5(16)8(9)13(10)20/h1-3,18-19H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRMWLMEYFPGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065270
Record name 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12217-79-7
Record name 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-diaminochloro-4,8-dihydroxyanthraquinone
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